Technical Documentation Center

4-Cbz-2-carboxymethyl-morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Cbz-2-carboxymethyl-morpholine
  • CAS: 702693-24-1

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structural Characterization of 4-Cbz-2-carboxymethyl-morpholine

Abstract This technical guide provides an in-depth exploration of the structural characterization of 4-Cbz-2-carboxymethyl-morpholine, a key heterocyclic building block in contemporary drug discovery and development. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the structural characterization of 4-Cbz-2-carboxymethyl-morpholine, a key heterocyclic building block in contemporary drug discovery and development. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] This document, intended for researchers, scientists, and professionals in drug development, delineates a multi-faceted analytical approach to unequivocally determine the chemical structure, purity, and stereochemistry of this important synthetic intermediate. We will delve into the rationale behind the selection of various analytical techniques, present detailed experimental protocols, and interpret the resulting data to construct a complete structural profile.

Introduction: The Significance of Morpholine Scaffolds in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[2] Its presence in a molecule can impart improved aqueous solubility, metabolic stability, and a favorable pKa profile, making it a desirable feature in the design of new therapeutic agents.[1] The specific compound of interest, 4-Cbz-2-carboxymethyl-morpholine, combines the advantageous properties of the morpholine core with a carboxylic acid moiety, offering a versatile handle for further chemical modifications, such as amide bond formation in peptide synthesis. The benzyloxycarbonyl (Cbz) protecting group on the morpholine nitrogen ensures controlled reactivity during synthetic transformations.[3] A thorough understanding of the structural nuances of this molecule is paramount for its effective utilization in the synthesis of complex, biologically active compounds.

Synthesis and Purification

The synthesis of 4-Cbz-2-carboxymethyl-morpholine can be achieved through several synthetic routes. A common approach involves the N-protection of a suitable morpholine precursor. One plausible synthetic pathway begins with the reaction of a 2-carboxymethyl-morpholine derivative with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the desired N-Cbz protected product.[3]

Illustrative Synthetic Workflow

cluster_synthesis Synthesis of 4-Cbz-2-carboxymethyl-morpholine Start 2-Carboxymethyl-morpholine precursor Reaction N-Protection Reaction (Schotten-Baumann conditions) Start->Reaction Reagent Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO3) Reagent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product 4-Cbz-2-carboxymethyl-morpholine Purification->Product

Caption: A generalized workflow for the synthesis of the target molecule.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve the starting 2-carboxymethyl-morpholine derivative in a suitable solvent such as a mixture of dioxane and water.

  • Basification: Add a mild inorganic base, such as sodium bicarbonate, to the solution to act as an acid scavenger.

  • Protection: Slowly add benzyl chloroformate to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Perform an aqueous workup to remove inorganic salts and water-soluble impurities. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure 4-Cbz-2-carboxymethyl-morpholine.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of 4-Cbz-2-carboxymethyl-morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for this molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. The morpholine ring typically adopts a chair conformation in solution.[4]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12br s1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift.
7.30-7.40m5HAromatic protons (C₆H₅)Protons of the benzyl group of the Cbz protecting group.
5.15s2H-CH₂-PhThe benzylic methylene protons of the Cbz group typically appear as a singlet.
~4.20m1HH-2 (morpholine)The proton at the stereocenter C-2, adjacent to the carboxymethyl group and the ring oxygen. Its multiplicity will depend on the coupling with the adjacent methylene protons.
~3.90m2HH-3a, H-5a (morpholine, axial)The axial protons on the carbons adjacent to the nitrogen are expected to be at a different chemical shift than the equatorial protons due to the anisotropic effect of the C-N and C-O bonds.[5]
~3.60m2HH-6a, H-6e (morpholine)The protons on the carbon adjacent to the oxygen.
~3.40m2HH-3e, H-5e (morpholine, equatorial)The equatorial protons on the carbons adjacent to the nitrogen.[5]
~2.70dd1H-CH₂-COOH (diastereotopic proton a)The methylene protons adjacent to the chiral center (C-2) are diastereotopic and will appear as distinct signals, likely as a doublet of doublets (dd).
~2.60dd1H-CH₂-COOH (diastereotopic proton b)The other diastereotopic methylene proton.

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~175-COOHThe carbonyl carbon of the carboxylic acid.
~155N-COO-The carbonyl carbon of the carbamate (Cbz group).
~136Aromatic C (quaternary)The ipso-carbon of the phenyl ring attached to the benzylic methylene group.
~128.5, ~128.0, ~127.8Aromatic CHsThe protonated carbons of the phenyl ring.
~75C-2 (morpholine)The carbon of the stereocenter, shifted downfield due to the adjacent oxygen and carboxymethyl group.
~67-CH₂-PhThe benzylic methylene carbon of the Cbz group.
~66C-6 (morpholine)The carbon adjacent to the ring oxygen.
~48, ~44C-3, C-5 (morpholine)The carbons adjacent to the nitrogen atom. Due to the Cbz group, they may show distinct signals.[5]
~38-CH₂-COOHThe methylene carbon of the carboxymethyl group.
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.

Expected Mass Spectrometric Data

  • Molecular Formula: C₁₄H₁₇NO₅

  • Molecular Weight: 279.29 g/mol

  • HRMS (ESI+): Calculated for [M+H]⁺ (C₁₄H₁₈NO₅⁺): 280.1180. The experimentally determined mass should be within 5 ppm of this value.

  • Key Fragmentation Patterns: Fragmentation in MS/MS experiments can provide further structural confirmation. Common fragmentation pathways for N-Cbz protected amino acid derivatives include the loss of the benzyl group (C₇H₇, 91 Da) and the loss of CO₂ (44 Da) from the carbamate and carboxylic acid moieties.[6][7]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled with liquid chromatography.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform MS/MS analysis on the [M+H]⁺ ion to observe fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected FTIR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3030C-H stretch (aromatic)Phenyl group
~2950, ~2850C-H stretch (aliphatic)Morpholine, -CH₂-
~1740C=O stretchCarboxylic acid
~1690C=O stretchCarbamate (Cbz)
~1600, ~1495C=C stretchAromatic ring
~1420C-N stretchCarbamate
~1250C-O stretchCarbamate, Ether
~1115C-O-C stretch (asymmetric)Morpholine ether
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet. Attenuated Total Reflectance (ATR) is also a convenient method requiring minimal sample preparation.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Crystallographic and Conformational Analysis

Single-Crystal X-ray Diffraction

If a suitable single crystal of 4-Cbz-2-carboxymethyl-morpholine can be obtained, X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of the chiral center at C-2.[8] The morpholine ring is expected to adopt a chair conformation in the solid state.[9]

  • Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[10][11] For 4-Cbz-2-carboxymethyl-morpholine, the primary conformational flexibility arises from the chair-chair interconversion of the morpholine ring and rotation around the C2-C(carboxymethyl) and N-C(Cbz) bonds. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the predominant conformation in solution.[4][12]

cluster_analysis Structural Characterization Workflow Start Purified 4-Cbz-2-carboxymethyl-morpholine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR Xray X-ray Crystallography (if single crystals available) Start->Xray Chiral Chiral Chromatography Start->Chiral Structure Definitive Structure NMR->Structure Purity Purity Assessment NMR->Purity Stereochem Stereochemical Assignment NMR->Stereochem MS->Structure MS->Purity FTIR->Structure Xray->Structure Xray->Stereochem Chiral->Purity Chiral->Stereochem

Caption: A comprehensive workflow for the structural characterization of the target molecule.

Chiral Analysis

Since the molecule possesses a stereocenter at the C-2 position, it is crucial to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the two enantiomers of a chiral compound, resulting in two separate peaks in the chromatogram. The relative area of these peaks corresponds to the enantiomeric ratio.

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for separating a wide range of chiral compounds.[13][14]

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), that provides good resolution of the enantiomers.

  • Sample Analysis: Inject a solution of the sample onto the chiral HPLC system and record the chromatogram.

  • Quantification: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Conclusion

The comprehensive structural characterization of 4-Cbz-2-carboxymethyl-morpholine requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of the molecular structure, while mass spectrometry confirms the molecular weight and elemental composition. FTIR spectroscopy identifies the key functional groups. For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, single-crystal X-ray diffraction is the gold standard. Finally, chiral chromatography is indispensable for assessing the enantiomeric purity of this important synthetic building block. The detailed protocols and expected data presented in this guide provide a robust framework for researchers and scientists to confidently and accurately characterize 4-Cbz-2-carboxymethyl-morpholine, ensuring its quality and suitability for applications in drug discovery and development.

References

  • Contreras, R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 687-689.
  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2S), 253-261.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • Al-Hourani, B. J., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 1-11.
  • Human Metabolome Database. (n.d.). N-(2-Carboxymethyl)-morpholine (HMDB0061156).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-21.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). The Versatility of 2-Morpholinoacetic Acid Hydrochloride in Organic Synthesis: A Guide for Researchers.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of N-substituted morpholines.
  • LibreTexts. (2020). 3.7.
  • ResearchGate. (n.d.). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins.
  • MDPI. (2020).
  • Georgakopoulou, C., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2092-2144.
  • Master Organic Chemistry. (2018).
  • PubMed Central. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their ¹³C-Isotopomers in Metabolic Studies.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • MDPI. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work.
  • Mascot. (n.d.).
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • LibreTexts. (2020). 8.
  • PubChem. (n.d.). (S)-4-Cbz-Morpholine-3-carboxylic acid.
  • Medizinische Fakultät Münster. (n.d.). Amino acids.
  • YouTube. (2021).
  • ChemicalBook. (n.d.). Morpholine(110-91-8) ¹H NMR spectrum.
  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • PubMed Central. (2021).
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Journal of American Science. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes.
  • BenchChem. (n.d.). Morpholine-4-carboxylic Acid|Research Chemical.
  • Phenomenex. (n.d.).
  • MDPI. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one).
  • Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz).
  • NCBI. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • BenchChem. (n.d.). (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid.
  • PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds.

Sources

Protocols & Analytical Methods

Method

Mastering the Challenge: Advanced Coupling Protocols for Cbz-Protected Morpholine Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Morpholine Moiety in Peptide Science The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Moiety in Peptide Science

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. Among these, morpholine-based amino acids present a unique structural motif, offering conformational constraints and altered physicochemical properties that can enhance metabolic stability, receptor affinity, and cell permeability. The morpholine ring, a saturated heterocycle, can be considered a bioisostere for various functional groups and can induce specific secondary structures in peptides. When protected with the classical Carboxybenzyl (Cbz) group, these building blocks become valuable tools for the synthesis of complex peptidomimetics.

However, the steric bulk and electronic nature of the morpholine ring, particularly when adjacent to the stereocenter, pose significant challenges for peptide bond formation. Traditional coupling methods may prove inefficient, leading to low yields, epimerization, and incomplete reactions. This application note provides a detailed guide to understanding and overcoming these challenges, offering field-proven protocols and a rationale for selecting the optimal coupling strategy for Cbz-protected morpholine amino acids.

The Core Challenge: Steric Hindrance and Nucleophilicity

The primary obstacle in coupling Cbz-protected morpholine amino acids is steric hindrance. The bulky morpholine scaffold can impede the approach of the incoming nucleophile (the N-terminus of the coupling partner) to the activated carboxyl group. This is particularly pronounced in amino acids such as N-Cbz-(morpholin-2-yl)glycine and its derivatives.

Furthermore, the nitrogen atom within the morpholine ring can influence the electronic environment of the molecule, though its impact on the nucleophilicity of the reacting amine is generally less significant than the steric effects. The urethane linkage of the Cbz group itself is known to suppress racemization compared to acyl or peptidyl groups, which is a critical advantage when dealing with challenging couplings that may require longer reaction times or elevated temperatures[1].

To address these challenges, the choice of coupling reagent is paramount. Reagents that form highly reactive intermediates and are less sensitive to steric bulk are essential for achieving high coupling efficiencies.

Recommended Coupling Reagents and Strategies

A comparative analysis of common coupling reagents reveals that uronium/aminium salts, particularly HATU and HBTU, are generally superior for coupling sterically hindered amino acids. Carbodiimide-based methods, while cost-effective, often require additives and may be less efficient in these demanding cases.

Coupling ReagentClassKey Advantages for Morpholine ScaffoldsPotential Drawbacks
HATU Uronium/AminiumHigh reactivity, fast kinetics, low racemization. Excellent for sterically hindered couplings.[2]Higher cost, potential for side reactions if used in excess.
HBTU Uronium/AminiumEfficient and widely used, good performance in many challenging couplings.[1]Can be slightly less reactive than HATU for extremely hindered systems.
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts (for EDC). HOBt suppresses racemization.[1][3]Can be less efficient for sterically demanding couplings, risk of N-acylurea formation.[1]
DIC/HOBt CarbodiimideInexpensive, urea byproduct is soluble in many organic solvents.Similar efficiency limitations to EDC for hindered couplings.
Mechanism of Action: Why Uronium Salts Excel

Uronium/aminium salt reagents like HATU operate by rapidly converting the Cbz-protected morpholine amino acid into a highly reactive OAt-active ester. This process is facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The subsequent aminolysis (attack by the amine component) is efficient and less prone to racemization.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Cbz_AA Cbz-Morpholine-COOH Active_Ester OAt-Active Ester Cbz_AA->Active_Ester HATU HATU HATU + DIPEA Peptide Dipeptide Product Active_Ester->Peptide Amine Attack Amine R'-NH2

Caption: HATU-mediated coupling workflow.

Detailed Experimental Protocols

The following protocols are designed for solution-phase synthesis and can be adapted for solid-phase applications. It is crucial to work under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) to prevent hydrolysis of the activated species.

Protocol 1: HATU-Mediated Coupling

This is the recommended protocol for most Cbz-protected morpholine amino acids due to its high efficiency with sterically hindered substrates.[2]

Materials:

  • Cbz-protected morpholine amino acid (1.0 equiv)

  • Amine component (hydrochloride or free base, 1.0-1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Cbz-protected morpholine amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Stir the solution at room temperature for 5 minutes.

  • Add DIPEA (3.0 equiv) to the mixture and stir for another 10-15 minutes to allow for pre-activation.

  • In a separate flask, dissolve the amine component in a minimal amount of anhydrous DMF. If using a hydrochloride salt, the DIPEA added in the previous step will neutralize it in situ.

  • Slowly add the amine solution to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours. For particularly hindered couplings, the reaction time may be extended or gentle heating (e.g., 40 °C) may be applied.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol offers a more economical alternative, though it may require longer reaction times and careful monitoring for completeness.

Materials:

  • Cbz-protected morpholine amino acid (1.0 equiv)

  • Amine component (hydrochloride or free base, 1.0-1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • HOBt (1-Hydroxybenzotriazole) (1.2 equiv)

  • N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv, if using an amine salt)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a round-bottom flask, dissolve the Cbz-protected morpholine amino acid (1.0 equiv), the amine component (1.0-1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • If the amine component is a hydrochloride salt, add DIPEA or TEA (2.0 equiv) and stir for 5 minutes.

  • Add EDC·HCl (1.2 equiv) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

EDC_HOBt_Mechanism Cbz_AA Cbz-Morpholine-COOH O_Acylisourea O-Acylisourea (unstable) Cbz_AA->O_Acylisourea EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester HOBt HOBt HOBt Peptide Dipeptide Product HOBt_Ester->Peptide Amine Attack Amine R'-NH2

Sources

Method

Application Note: A Comprehensive Guide to the Palladium-Catalyzed Deprotection of N-Cbz Morpholines

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the theory and practice of removing the Carboxybenzyl (Cbz or Z) protecting group from morpholine nitr...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the theory and practice of removing the Carboxybenzyl (Cbz or Z) protecting group from morpholine nitrogens using palladium-catalyzed hydrogenolysis. The morpholine moiety is a cornerstone in modern medicinal chemistry, and mastering its synthesis and deprotection is critical for the efficient construction of complex pharmaceutical intermediates. This guide emphasizes the causality behind experimental choices to ensure robust, reproducible, and scalable outcomes.

Theoretical Framework: The "Why" Behind the Reaction

The Cbz group is a valued amine protecting group due to its general stability towards a wide range of reagents.[1] Its removal via palladium-catalyzed hydrogenolysis is one of the most reliable and clean deprotection strategies, proceeding via the reductive cleavage of the benzylic C-O bond.[2]

Mechanism of Action:

The reaction is not merely a simple removal; it's a sequential catalytic process.

  • Adsorption & Activation: Both the N-Cbz morpholine and the hydrogen source (e.g., H₂) adsorb onto the surface of the palladium catalyst.

  • Hydrogenolysis: The palladium catalyst facilitates the cleavage of the relatively weak benzyl C-O bond.

  • Intermediate Formation: This cleavage generates the free morpholine and an unstable carbamic acid intermediate.[2]

  • Decarboxylation: The carbamic acid spontaneously and rapidly decomposes into carbon dioxide and toluene, driving the reaction to completion.[2][3]

This process is highly efficient because the byproducts (toluene and CO₂) are volatile and easily removed, simplifying product isolation.

G cluster_mech Mechanism: Pd-Catalyzed Cbz Deprotection A N-Cbz Morpholine + H₂ B Pd/C Catalyst Surface A->B Adsorption C Oxidative Addition/ Reductive Cleavage B->C Catalysis D Unstable Carbamic Acid Intermediate C->D Hydrogenolysis E Deprotected Morpholine D->E Decarboxylation F Toluene + CO₂ D->F

Caption: The catalytic cycle of Cbz hydrogenolysis.

Core Components: A Strategic Selection Guide

Success in Cbz deprotection hinges on the judicious selection of the catalyst, hydrogen source, and solvent system. Each choice has direct consequences on reaction rate, completeness, and chemoselectivity.

The Palladium Catalyst

The catalyst is the heart of the reaction. While many forms exist, palladium on activated carbon (Pd/C) is the most common.[4]

Catalyst TypeKey Characteristics & Best Use Cases
5% or 10% Pd/C The workhorse catalyst. 10% is generally more active but also more expensive. Suitable for most standard deprotections.[4]
Pd(OH)₂/C (Pearlman's Catalyst) A more active and robust catalyst, often succeeding where standard Pd/C fails. It is particularly effective for sterically hindered substrates and is less prone to poisoning by certain functional groups.[5]
Pd on other supports (CaCO₃, Al₂O₃) These have lower surface areas and are generally less reactive than Pd/C.[4] They may be used in specific applications where the acidic nature of carbon is detrimental.

Expert Insight: Always handle Pd/C with care. After filtration, the catalyst cake contains adsorbed hydrogen and can be pyrophoric upon exposure to air while still wet with flammable organic solvents.[4] Quench the filter cake with water before disposal.

The Hydrogen Source

The choice of hydrogen source often depends on available equipment and safety considerations.

Hydrogen SourceMethodAdvantagesDisadvantages
Hydrogen Gas (H₂) Catalytic HydrogenolysisHigh reactivity; pressure can be adjusted to increase rate.[6]Requires specialized equipment (balloons, Parr shaker, H-Cube); safety concerns with handling flammable gas.
Ammonium Formate (HCO₂NH₄) Transfer HydrogenationOperationally simple and safer (no H₂ gas handling); often gives clean reactions.[4]Stoichiometric byproduct formation; can be slower than high-pressure H₂.
Triethylsilane (Et₃SiH) Transfer HydrogenationMild and neutral conditions; useful for sensitive substrates.[7]Higher cost; silicon byproducts must be removed.
Sodium Borohydride (NaBH₄) In-situ H₂ GenerationConvenient for in-situ hydrogen generation, avoiding the need for a hydrogen cylinder.[8]Can sometimes lead to incomplete conversion if not optimized.[8]

Expert Insight: Transfer hydrogenation is an excellent starting point for small-scale lab synthesis due to its simplicity. For sluggish reactions, transitioning to an H₂ balloon or a Parr apparatus is a logical next step.[4][6]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, including in-process checks to ensure success. They are based on a representative 1.0 mmol scale.

G cluster_workflow General Experimental Workflow A 1. Setup Dissolve Substrate Add Solvent B 2. Inerting Add Pd/C Catalyst Purge with N₂/Ar A->B C 3. Reaction Introduce H₂ Source Stir Vigorously B->C D 4. Monitoring Track via TLC/LC-MS (Stain with Ninhydrin) C->D D->C Reaction Incomplete E 5. Workup Filter through Celite Rinse with Solvent D->E Reaction Complete F 6. Isolation Concentrate Filtrate E->F

Caption: A self-validating workflow for Cbz deprotection.

Protocol 1: Standard Hydrogenolysis with Hydrogen Gas (H₂)

This is the most common and powerful method for Cbz deprotection.[2]

Materials:

  • N-Cbz-morpholine derivative (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 10-20 mg, 5-10 mol% Pd)

  • Methanol (MeOH), 10 mL

  • Hydrogen (H₂) balloon

  • Celite pad

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-Cbz-morpholine (1.0 mmol) in MeOH (10 mL).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.

  • Inerting: Secure a three-way stopcock to the flask. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Replace the inert gas with a balloon of H₂ gas. For efficient reaction, apply a vacuum one last time and backfill with H₂.

  • Reaction: Stir the black suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst phases.

  • Monitoring: After 1-2 hours, briefly switch the atmosphere back to nitrogen. Take a small aliquot, filter it through a pipette with a cotton plug, and spot on a TLC plate. The product amine should be visible with a ninhydrin stain, and the starting material (UV active) should disappear.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen. Prepare a small pad of Celite in a Büchner funnel and wet it with MeOH. Filter the reaction mixture through the Celite pad to remove the fine Pd/C catalyst.[9][10]

  • Isolation: Wash the Celite pad thoroughly with additional MeOH (2 x 10 mL). Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected morpholine.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method avoids the use of H₂ gas and is ideal for standard laboratory setups.[4]

Materials:

  • N-Cbz-morpholine derivative (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 20-30 mg, 10-15 mol% Pd)

  • Ammonium Formate (NH₄HCO₂, approx. 5 mmol, 5 equivalents)

  • Methanol (MeOH), 15 mL

  • Celite pad

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve the N-Cbz-morpholine (1.0 mmol) and ammonium formate (5.0 mmol) in MeOH (15 mL).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Reaction: Equip the flask with a reflux condenser and stir the mixture at room temperature or heat gently (40-50 °C) to increase the rate. The reaction progress can often be visualized by the evolution of CO₂ gas.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1. Transfer hydrogenation can sometimes be slower, so allow for 2-6 hours.

  • Workup & Isolation: Upon completion, cool the reaction to room temperature. Filter the mixture through a Celite pad, wash thoroughly with MeOH, and concentrate the filtrate as described in Protocol 1.

Troubleshooting and Field-Proven Optimization

Even robust reactions can encounter issues. Understanding the cause is key to finding a solution.

ProblemPotential Cause(s)Recommended Solution(s)
Sluggish or Incomplete Reaction 1. Catalyst Inactivity: Old or poor-quality catalyst.[5]2. Product Inhibition: The basic morpholine product coordinates to the Pd catalyst, blocking active sites.[5][11]3. Poor Solubility: Substrate has limited access to the catalyst surface.[5][11]1. Use a fresh batch of catalyst or switch to the more active Pearlman's catalyst (Pd(OH)₂/C).[5]2. Add 1-5% acetic acid (AcOH) to the solvent. This protonates the product amine, preventing it from binding to the palladium.[4][5]3. Try a different solvent system (e.g., EtOH, THF, or mixtures) to fully dissolve the substrate.
Catalyst Poisoning Sulfur/Phosphorus Impurities: Even trace amounts of sulfur or phosphorus-containing functional groups in the substrate can irreversibly deactivate the catalyst.[4][5]1. Increase the catalyst loading significantly (e.g., to 50% w/w).2. If poisoning is severe, hydrogenation is not viable. Switch to an alternative deprotection method, such as using HBr in acetic acid or other acidic conditions.[11][12]
Reduction of Other Functional Groups Lack of Chemoselectivity: Other reducible groups (alkenes, alkynes, nitro groups, other benzyl ethers) may be reduced under the reaction conditions.1. Carefully monitor the reaction and stop it as soon as the Cbz group is gone.2. Use a less active catalyst system or milder conditions (e.g., transfer hydrogenation at RT).3. If selectivity is impossible, consider an orthogonal deprotection strategy like acid-mediated cleavage.[1][12]

References

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH. [Link]

  • (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Carboxymethylmorpholine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Chiral 2-Carboxymethylmorpholine The morpholine scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral 2-Carboxymethylmorpholine

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. Specifically, chiral 2-carboxymethylmorpholine and its derivatives are key building blocks in the synthesis of important pharmaceuticals, including the antidepressant Reboxetine. The stereochemistry at the C-2 position of the morpholine ring is critical for pharmacological activity, with different enantiomers often exhibiting distinct efficacy and side-effect profiles. Consequently, the efficient production of enantiomerically pure 2-carboxymethylmorpholine is of paramount importance for the development of safe and effective drugs.

Enzymatic kinetic resolution has emerged as a powerful and green technology for the separation of racemates. This approach leverages the inherent stereoselectivity of enzymes, most notably lipases, to differentiate between the two enantiomers of a racemic mixture. Lipases are particularly well-suited for industrial applications due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.

This application note provides a comprehensive guide to the enzymatic resolution of racemic 2-carboxymethylmorpholine, focusing on the use of lipases for the enantioselective hydrolysis of its ester derivatives. We will delve into the underlying principles, provide detailed experimental protocols, and offer practical guidance for troubleshooting and optimization.

Mechanism & Rationale: The Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

For the resolution of racemic 2-carboxymethylmorpholine, a common strategy is to first esterify the racemic carboxylic acid to a suitable ester, for instance, the methyl or butyl ester. The racemic ester is then subjected to enantioselective hydrolysis catalyzed by a lipase. The lipase will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted.

The key to a successful kinetic resolution is a high enantioselectivity of the enzyme, which is quantified by the enantiomeric ratio (E). A high E value signifies a large difference in the reaction rates of the two enantiomers, leading to high enantiomeric excess (e.e.) of both the product and the remaining substrate at approximately 50% conversion.

  • Why N-Protection? The secondary amine in the morpholine ring can interfere with the enzymatic reaction or subsequent chemical transformations. Therefore, it is often advantageous to protect the nitrogen atom with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. This ensures that the enzymatic reaction proceeds selectively at the ester functionality.

G cluster_0 Racemic Substrate cluster_1 Enzymatic Reaction cluster_2 Separated Products racemate Racemic (R,S)-N-Boc-2-alkoxycarbonylmorpholine enzyme Lipase (e.g., Candida antarctica Lipase B) racemate->enzyme Substrate Binding reaction Enantioselective Hydrolysis enzyme->reaction Catalysis product_S (S)-N-Boc-2-carboxymethylmorpholine reaction->product_S Faster Reaction unreacted_R Unreacted (R)-N-Boc-2-alkoxycarbonylmorpholine reaction->unreacted_R Slower Reaction

Figure 1: Conceptual workflow of the enzymatic kinetic resolution of N-Boc-2-alkoxycarbonylmorpholine.

Experimental Protocols

The following protocols are based on established methodologies for the enzymatic resolution of N-Boc-protected 2-carboxymethylmorpholine esters, which serve as excellent models for the resolution of the unprotected compound. Researchers should consider these as starting points and may need to optimize conditions for their specific substrate and enzyme.

Protocol 1: Lipase-Catalyzed Enantioselective Hydrolysis

This protocol describes the kinetic resolution of racemic N-Boc-2-alkoxycarbonylmorpholine via hydrolysis.

Materials:

  • Racemic N-Boc-2-alkoxycarbonylmorpholine (e.g., methyl or butyl ester)

  • Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., tert-butyl methyl ether (TBME) or diisopropyl ether (DIPE))

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) (e.g., 1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the racemic N-Boc-2-alkoxycarbonylmorpholine in the chosen organic solvent (e.g., 10-50 mg/mL).

  • Addition of Buffer and Enzyme: Add an equal volume of phosphate buffer (pH 7.0) to the organic solution. To this biphasic mixture, add the immobilized lipase (typically 10-50% w/w of the substrate).

  • Reaction Monitoring: Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-45 °C). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the substrate and product, as well as the conversion.

  • Reaction Quench: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and reused.

  • Work-up and Separation:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers and wash with saturated NaHCO₃ solution to extract the acidic product (the hydrolyzed carboxylic acid).

    • The organic layer now contains the unreacted ester. Dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.

    • Acidify the NaHCO₃ washings to pH 2-3 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (2-3 times).

    • Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • Deprotection (if necessary): The Boc protecting group can be removed from the separated enantiomers using standard procedures, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

G start Start dissolve Dissolve Racemic Ester in Organic Solvent start->dissolve add_buffer_enzyme Add Phosphate Buffer and Immobilized Lipase dissolve->add_buffer_enzyme react Stir at Controlled Temperature (e.g., 30-45 °C) add_buffer_enzyme->react monitor Monitor by Chiral HPLC react->monitor monitor->react < 50% Conversion filter_enzyme Filter to Remove Enzyme monitor->filter_enzyme ~50% Conversion separate_layers Separate Organic and Aqueous Layers filter_enzyme->separate_layers extract_acid Extract Acidic Product with NaHCO3 separate_layers->extract_acid isolate_ester Isolate Enriched Ester from Organic Layer extract_acid->isolate_ester acidify_extract Acidify NaHCO3 Extract and Extract with Ethyl Acetate extract_acid->acidify_extract end End isolate_ester->end isolate_acid Isolate Enriched Carboxylic Acid acidify_extract->isolate_acid isolate_acid->end

Figure 2: Step-by-step workflow for the lipase-catalyzed hydrolysis of racemic N-Boc-2-alkoxycarbonylmorpholine.

Protocol 2: Chiral HPLC Analysis

Accurate determination of enantiomeric excess is crucial. The following provides a general method for the chiral HPLC analysis of N-Boc-2-carboxymethylmorpholine and its esters.

Materials:

  • Chiral HPLC column (e.g., Daicel Chiralcel® OD-H, Chiralpak® AD-H, or equivalent)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade ethanol

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (unreacted ester or hydrolyzed acid) in the mobile phase or a compatible solvent.

  • HPLC Conditions (Starting Point):

    • Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 210-230 nm).

  • Optimization: If the enantiomers are not well-resolved, adjust the mobile phase composition by varying the percentage of the alcohol. Adding a small amount of TFA (e.g., 0.1%) can sometimes improve peak shape and resolution for carboxylic acids.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Data Presentation: Representative Results

The following table summarizes typical results that can be expected for the lipase-catalyzed kinetic resolution of a racemic N-Boc-2-alkoxycarbonylmorpholine, based on literature data for similar substrates.

EnzymeSubstrateConversion (%)e.e. of Product (%)e.e. of Substrate (%)Enantiomeric Ratio (E)
Immobilized CALBN-Boc-2-methoxycarbonylmorpholine~50>98 (S-acid)>98 (R-ester)>100
Immobilized CALBN-Boc-2-butoxycarbonylmorpholine~50>99 (S-acid)>99 (R-ester)>200

Note: These are representative values and actual results may vary depending on the specific reaction conditions.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no reaction Inactive enzyme, incorrect pH or temperature, substrate insolubility.Check enzyme activity with a standard substrate. Optimize pH and temperature. Use a co-solvent to improve substrate solubility.
Low enantioselectivity (low e.e.) Non-optimal enzyme, inappropriate solvent, reaction temperature too high.Screen different lipases. Evaluate different organic solvents. Lower the reaction temperature.
Reaction proceeds beyond 50% conversion Reaction time is too long, leading to the hydrolysis of the slower-reacting enantiomer.Monitor the reaction closely and stop it at ~50% conversion.
Poor separation of enantiomers on chiral HPLC Incorrect chiral column, non-optimal mobile phase.Screen different chiral stationary phases. Optimize the mobile phase composition (ratio of hexane to alcohol, and type of alcohol). Consider adding a modifier like TFA.
Emulsion formation during work-up High concentration of enzyme or substrate.Dilute the reaction mixture. Add brine during the extraction. Centrifuge the mixture to break the emulsion.

Conclusion

The enzymatic kinetic resolution of racemic 2-carboxymethylmorpholine and its N-protected derivatives is a highly effective and practical method for the preparation of enantiomerically pure building blocks for the pharmaceutical industry. Lipases, particularly Candida antarctica Lipase B, have demonstrated excellent enantioselectivity and robustness for this transformation. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this green and efficient technology in their synthetic endeavors.

References

  • Fioravanti, R., et al. (2007). Synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron: Asymmetry, 18(14), 1695-1701.
  • Gotor, V., et al. (2007). Lipases in the synthesis of new compounds with pharmacological activity.
  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
  • Patel, R. N. (2011). Biocatalysis in the pharmaceutical and biotechnology industries. CRC press.
  • Anderson, E. M., & Larsson, K. M. (2013). Immobilized lipases in kinetic resolutions. In Methods in molecular biology (Vol. 1021, pp. 187-202). Humana Press.
  • Chiral HPLC: A Guide to Method Development. (n.d.). Phenomenex. [Link]

  • Novozym® 435 Product Data Sheet. (n.d.). Novozymes. [Link]

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Enantiomeric Excess in the Chiral Synthesis of 2-Carboxymethylmorpholine

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric excess (e.e.) is a critical, non-negotiable aspect of product valid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric excess (e.e.) is a critical, non-negotiable aspect of product validation. The pharmacological and toxicological profiles of enantiomers can differ significantly, making rigorous enantiopurity assessment paramount.[1] This guide provides an in-depth comparison of established analytical techniques for the validation of enantiomeric excess in the chiral synthesis of 2-carboxymethylmorpholine, a valuable heterocyclic scaffold in medicinal chemistry.

The structural similarity of 2-carboxymethylmorpholine to cyclic amino acids, such as piperidine-2-carboxylic acid, informs the selection of appropriate analytical methodologies.[2] This guide will delve into the causality behind experimental choices for each technique, present detailed, self-validating protocols, and offer a comparative analysis to aid in the selection of the most suitable method for your research needs.

The Foundational Role of Chiral Chromatography

Chromatographic techniques are the cornerstone of enantiomeric separation, offering high-resolution analysis applicable to a wide array of chiral compounds.[3] The fundamental principle involves the differential interaction of enantiomers with a chiral environment, leading to their separation in time or space. This chiral environment is most commonly introduced through a chiral stationary phase (CSP).[4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers.[3] The method's versatility stems from the vast library of commercially available chiral stationary phases (CSPs) that can be tailored to the specific analyte.

Causality of Experimental Choices:

For a molecule like 2-carboxymethylmorpholine, which possesses both an acidic carboxylic acid group and a basic secondary amine, the choice of CSP and mobile phase is critical. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct separation of underivatized amino acids and their analogs. These CSPs offer multiple interaction modes, including hydrogen bonding, ionic interactions, and inclusion complexation, which are well-suited to the functional groups present in 2-carboxymethylmorpholine. The mobile phase composition, including the organic modifier and any additives, is optimized to fine-tune the retention and selectivity of the enantiomers.

Experimental Protocol: Chiral HPLC

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP) or a similar macrocyclic glycopeptide column.

  • Mobile Phase: A mixture of methanol and water with a small amount of an acidic or basic modifier to control the ionization state of the analyte and improve peak shape. A typical starting point would be a gradient of methanol in 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (due to the lack of a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))|] x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample 2-Carboxymethylmorpholine Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Inject Inject 10 µL onto Astec CHIROBIOTIC® T column Dissolve->Inject Separate Isocratic/Gradient Elution (Methanol/Water/Formic Acid) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas of Enantiomers Chromatogram->Integrate Calculate Calculate e.e. Integrate->Calculate

Chiral HPLC workflow for e.e. determination.
Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful "green" alternative to HPLC, offering significantly faster analysis times and reduced consumption of organic solvents.[5] This technique utilizes supercritical CO2 as the primary mobile phase, often with a small amount of an organic co-solvent.[5]

Causality of Experimental Choices:

The principles of chiral recognition in SFC are similar to those in normal-phase HPLC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and highly effective for a broad range of chiral compounds, including those with polar functional groups.[5] The use of an alcohol co-solvent and a basic additive like diethylamine (DEA) helps to ensure good peak shape and resolution for amine-containing compounds like 2-carboxymethylmorpholine.[5]

Experimental Protocol: Chiral SFC

  • Instrumentation: SFC system with a UV or mass spectrometry (MS) detector.

  • Chiral Column: Chiralpak® IA or a similar amylose-based CSP.

  • Mobile Phase:

    • A: Supercritical Carbon Dioxide (CO2).

    • B (Co-solvent): Methanol with 0.1% diethylamine (DEA).

  • Elution: A gradient elution is often used for initial screening (e.g., 5% to 40% co-solvent over 5 minutes), followed by optimization to an isocratic method for quantification.

  • Back Pressure: 120 bar.

  • Column Temperature: 40°C.

  • Flow Rate: 3 mL/min.

  • Detection: UV detection at 210 nm or MS detection.

  • Sample Preparation: Dissolve the sample in the co-solvent.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc Chiral SFC Analysis cluster_data Data Analysis Sample 2-Carboxymethylmorpholine Sample Dissolve Dissolve in Co-solvent Sample->Dissolve Inject Inject onto Chiralpak® IA column Dissolve->Inject Separate Gradient/Isocratic Elution (CO2/Methanol/DEA) Inject->Separate Detect UV or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate e.e. Integrate->Calculate

Chiral SFC workflow for rapid e.e. analysis.
Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[6] For non-volatile analytes like 2-carboxymethylmorpholine, derivatization is a necessary prerequisite to increase volatility and improve chromatographic performance.[7]

Causality of Experimental Choices:

The derivatization step is crucial for the successful GC analysis of amino acids and their analogs. A common approach involves esterification of the carboxylic acid group followed by acylation of the amine group.[7] This creates a more volatile and less polar derivative. The choice of a chiral capillary column, typically one coated with a cyclodextrin derivative, allows for the separation of the derivatized enantiomers.[6]

Experimental Protocol: Chiral GC

  • Derivatization:

    • Esterification: React the 2-carboxymethylmorpholine sample with an acidic alcohol (e.g., 3M HCl in n-butanol) at elevated temperature to form the butyl ester.

    • Acylation: Following removal of the alcohol, react the esterified sample with an acylating agent such as trifluoroacetic anhydride (TFAA) to derivatize the secondary amine.

    • Extraction: Extract the derivatized product into an organic solvent (e.g., ethyl acetate).

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: A cyclodextrin-based capillary column (e.g., Rt-βDEXsm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: Dissolve the derivatized and extracted sample in a suitable solvent (e.g., ethyl acetate).

GC_Workflow cluster_deriv Derivatization cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample 2-Carboxymethylmorpholine Sample Esterify Esterification (Acidic Butanol) Sample->Esterify Acylate Acylation (TFAA) Esterify->Acylate Extract Solvent Extraction Acylate->Extract Inject Inject Derivatized Sample Extract->Inject Separate Temperature Program on Cyclodextrin Column Inject->Separate Detect FID or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate e.e. Integrate->Calculate

Chiral GC workflow including derivatization.

An Orthogonal Approach: Chiral NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), provides a powerful and rapid method for determining enantiomeric excess without the need for physical separation of the enantiomers.[5]

Causality of Experimental Choices:

The principle behind this technique is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent.[5] These diastereomeric complexes are non-equivalent in the NMR spectrometer's magnetic field, resulting in the splitting of one or more proton signals of the analyte into two distinct resonances, one for each enantiomer.[5] The integration of these separated signals directly corresponds to the ratio of the enantiomers in the sample. The choice of CSA is critical and depends on the functional groups of the analyte; for 2-carboxymethylmorpholine, a CSA capable of interacting with the carboxylic acid and/or the secondary amine, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, would be a suitable starting point.[5]

Experimental Protocol: Chiral NMR

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a known amount of the 2-carboxymethylmorpholine sample in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

  • Addition of Chiral Solvating Agent (CSA):

    • Add a sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture. The interaction between the enantiomers and the CSA will form diastereomeric complexes, resulting in separate signals for at least one proton of each enantiomer.

  • Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.

Comparative Analysis of Methodologies

The selection of the optimal analytical technique for determining the enantiomeric excess of 2-carboxymethylmorpholine depends on several factors, including the required analytical throughput, sensitivity, and the availability of instrumentation. The following table provides a comparative summary of the discussed methods.

ParameterChiral HPLCChiral SFCChiral GC (with Derivatization)Chiral NMR (with CSA)
Principle Diastereomeric interaction with CSPDiastereomeric interaction with CSP in supercritical fluidSeparation of volatile diastereomeric derivatives on a chiral columnFormation of transient diastereomeric complexes with a CSA
Sample Preparation Simple dissolutionSimple dissolutionMulti-step derivatization requiredSimple mixing
Analysis Time Moderate (10-30 min)Fast (2-10 min)Moderate (20-40 min, excluding derivatization)Very Fast (< 5 min)
Resolution HighHighVery HighVariable, depends on analyte-CSA interaction
Sensitivity (LOD/LOQ) GoodGoodExcellent (with FID/MS)Lower, requires higher sample concentration
Solvent Consumption HighLow ("Green")LowVery Low
Key Advantage Robust, versatile, widely applicableHigh throughput, environmentally friendlyHigh resolution and sensitivityRapid, non-destructive, no separation needed
Key Limitation Higher solvent cost and disposalSpecialized instrumentationRequires derivatization, analyte must be thermally stableLower sensitivity, potential for signal overlap

Conclusion

The validation of enantiomeric excess is a critical step in the development of chiral molecules such as 2-carboxymethylmorpholine. This guide has provided a comparative overview of four powerful analytical techniques: Chiral HPLC, Chiral SFC, Chiral GC, and Chiral NMR.

  • Chiral HPLC stands out as a robust and versatile method, benefiting from a wide range of available chiral stationary phases.

  • Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact, making it ideal for high-throughput screening.

  • Chiral GC , while requiring a derivatization step for non-volatile analytes, provides exceptional resolution and sensitivity.

  • Chiral NMR with the use of a chiral solvating agent is an excellent choice for rapid, non-destructive analysis when sample amounts are not limited.

The choice of the most appropriate technique will ultimately depend on the specific requirements of the research, including the desired level of accuracy, the number of samples to be analyzed, and the available resources. By understanding the principles and practical considerations of each method, researchers can confidently select and implement a self-validating system for the accurate determination of enantiomeric excess in their chiral synthesis endeavors.

References

  • Venkat Raghunadha Babu, C., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Li, M., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 14(1), 79-82. Available at: [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908. Available at: [Link]

  • Husek, P., et al. (2022). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Amino Acid Analysis (pp. 137-152). Humana, New York, NY. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Nurnabi, M., & Ismail, M. (2008). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 56(2), 159-162. Available at: [Link]

  • Wirth, T. (Ed.). (2016). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. In Chiral Building Blocks in Asymmetric Synthesis. Wiley-VCH. Available at: [Link]

  • Al-Rimawi, F., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(1), 1-10. Available at: [Link]

  • Le, S., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(4), 2137-2144. Available at: [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(11), 634-640. Available at: [Link]

  • Reddy, K. P., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available at: [Link]

  • Ilisz, I., et al. (2012). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Journal of The American Society for Mass Spectrometry, 23(10), 1679-1687. Available at: [Link]

  • Péter, A., et al. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Journal of Chromatographic Science, 42(9), 485-494. Available at: [Link]

  • Al-Karmalawy, A. A., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 246-257. Available at: [Link]

  • Micheli, F., et al. (2018). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2581-2585. Available at: [Link]

  • Golm Metabolome Database. (n.d.). Synonyms of Piperidine-2-carboxylic acid. Golm Metabolome Database. Available at: [Link]

  • Tao, W. A., et al. (2001). Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry. Journal of the American Chemical Society, 123(39), 9522-9532. Available at: [Link]

  • Jones, A. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Wang, C., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 793-812. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Coupling Reagents for 4-Cbz-2-carboxymethyl-morpholine

For researchers and professionals in drug development, the efficient and stereochemically pure synthesis of novel molecular entities is paramount. The formation of an amide bond, a cornerstone of medicinal chemistry, is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and stereochemically pure synthesis of novel molecular entities is paramount. The formation of an amide bond, a cornerstone of medicinal chemistry, is deceptively simple in principle yet fraught with practical challenges. The choice of coupling reagent can be the determining factor between a high-yielding, clean reaction and a complex mixture requiring arduous purification. This is particularly true for sterically hindered or electronically challenging substrates such as 4-Cbz-2-carboxymethyl-morpholine, a valuable building block in contemporary drug discovery programs.[1][2]

This guide provides a comparative analysis of commonly employed coupling reagents for the acylation of amines with 4-Cbz-2-carboxymethyl-morpholine. We will delve into the mechanistic nuances of each reagent class, present available experimental data to support our recommendations, and provide detailed protocols to enable you to select the optimal conditions for your specific synthetic challenge.

The Challenge: Coupling a Sterically Encumbered N-Protected Amino Acid Analogue

4-Cbz-2-carboxymethyl-morpholine presents a unique set of challenges for amide bond formation. The bulky morpholine ring and the adjacent Cbz (carboxybenzyl) protecting group can sterically hinder the approach of the amine nucleophile. Furthermore, the chiral center at the 2-position is susceptible to racemization under harsh reaction conditions, a critical consideration for the synthesis of enantiomerically pure compounds.[3][4]

A Comparative Overview of Leading Coupling Reagents

The selection of a coupling reagent is a multi-faceted decision, balancing reactivity, cost, ease of workup, and the potential for side reactions. We will explore three major classes of reagents: carbodiimides, phosphonium/uronium salts, and phosphonic acid anhydrides.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and the water-solubility of their urea byproducts, which simplifies purification.[5] However, their use without additives can lead to significant racemization and the formation of N-acylurea byproducts.

Mechanism of Action with HOBt Additive:

The addition of 1-hydroxybenzotriazole (HOBt) is crucial for suppressing racemization and improving efficiency.[6][7] EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then intercepts this intermediate to generate an HOBt-ester, which is more stable and less prone to racemization.[5] The amine then reacts with the HOBt-ester to form the desired amide.

EDC_HOBt_Mechanism Carboxylic_Acid 4-Cbz-2-carboxymethyl-morpholine O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt EDU EDC Urea byproduct O_Acylisourea->EDU byproduct HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + Amine Amine R-NH2

EDC/HOBt Coupling Mechanism

Performance Considerations:

While cost-effective, the EDC/HOBt system can be sluggish with sterically hindered substrates. For instance, the coupling of Boc-protected valine with an aniline derivative using HATU yielded only 38%, highlighting the challenges with hindered systems even with more potent reagents.[6] With EDC/HOBt, longer reaction times or elevated temperatures may be necessary, which in turn can increase the risk of side reactions.

Uronium/Aminium and Phosphonium Salts: The High-Performance Options

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high reactivity and rapid coupling times.[8] They are particularly effective for challenging couplings, including those involving sterically hindered amino acids.

Mechanism of Action (HATU):

HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate which rapidly converts to a more stable HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt is thought to participate in the reaction, further accelerating the aminolysis step.

HATU_Mechanism Carboxylic_Acid 4-Cbz-2-carboxymethyl-morpholine HOAt_Ester HOAt Active Ester Carboxylic_Acid->HOAt_Ester + HATU, Base HATU HATU Amide_Product Amide Product HOAt_Ester->Amide_Product + Amine Amine R-NH2 Byproducts Tetramethylurea + HOAt HATU_Protocol cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification Dissolve_Acid Dissolve 4-Cbz-2-carboxymethyl-morpholine (1.0 eq) and amine (1.1 eq) in anhydrous DMF. Cool Cool the solution to 0 °C. Dissolve_Acid->Cool Add_Base Add DIPEA (2.5 eq). Cool->Add_Base Add_HATU Add HATU (1.2 eq) portion-wise. Add_Base->Add_HATU Stir Stir at 0 °C for 30 min, then warm to room temperature and stir for 2-4 hours. Add_HATU->Stir Quench Quench with water. Stir->Quench Extract Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract Wash Wash with brine, dry, and concentrate. Extract->Wash Purify Purify by column chromatography. Wash->Purify

HATU Coupling Experimental Workflow

Step-by-Step Methodology:

  • To a solution of 4-Cbz-2-carboxymethyl-morpholine (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents) at 0 °C.

  • Add HATU (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using T3P®

This protocol is an excellent choice when suppression of racemization is the highest priority and a "greener" process is desired.

Step-by-Step Methodology:

  • To a solution of 4-Cbz-2-carboxymethyl-morpholine (1.0 equivalent) and the amine (1.1 equivalents) in a suitable solvent (e.g., ethyl acetate or THF), add pyridine (2.0 equivalents) at 0 °C.

  • Slowly add a 50% solution of T3P® in ethyl acetate (1.5 equivalents) to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice of coupling reagent for 4-Cbz-2-carboxymethyl-morpholine should be guided by the specific requirements of your synthesis.

  • For high efficiency and speed , particularly with challenging amines, HATU is the reagent of choice. Its higher cost is often justified by its robust performance and high yields.

  • When racemization is a major concern and a more environmentally friendly and cost-effective process is desired, T3P® offers a compelling alternative. Its straightforward workup is an added advantage, especially on a larger scale.

  • For routine couplings where cost is a primary driver , EDC/HOBt remains a viable option, provided that reaction conditions are carefully optimized to minimize side reactions and ensure complete conversion.

It is always advisable to perform small-scale test reactions to determine the optimal coupling reagent and conditions for your specific amine substrate before proceeding to a larger scale.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. (2022, December 25). YouTube. Retrieved January 28, 2026, from [Link]

  • Synthesis of N‐Cbz Amides and Their Applications in the Transamidation Reactions at Room Temperature. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Oligonucleotides with 2′-O-carboxymethyl group: synthesis and 2′-conjugation via amide bond formation on solid phase. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Oligonucleotides with 2′-O-carboxymethyl group: Synthesis and 2′-conjugation via amide bond formation on solid phase. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023, January 6). NIH. Retrieved January 28, 2026, from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Process for the preparation of morpholines. (n.d.). Google Patents.
  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. Retrieved January 28, 2026, from [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved January 28, 2026, from [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Racemization in amino acids? (2017, February 28). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Validation

Differentiating 2- and 3-Substituted Morpholine Carboxylic Acids: A Spectroscopic Comparison Guide

For Researchers, Scientists, and Drug Development Professionals The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including aqueous solubility and m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability. When functionalized with a carboxylic acid, it becomes a versatile building block for a diverse range of pharmaceutical candidates. The seemingly subtle shift of the carboxylic acid group from the 2- to the 3-position on the morpholine ring can significantly impact a molecule's biological activity and pharmacokinetic profile. Consequently, unambiguous structural confirmation of these isomers is paramount in drug discovery and development.

This technical guide provides an in-depth comparison of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—that enable the clear differentiation of 2- and 3-substituted morpholine carboxylic acids. To facilitate a direct and practical comparison, this guide will focus on the N-Boc protected derivatives, namely (S)-4-Boc-morpholine-2-carboxylic acid and (S)-4-Boc-morpholine-3-carboxylic acid, which are common and well-behaved intermediates in organic synthesis.

The Structural Distinction: 2- vs. 3-Substitution

The core difference between these two isomers lies in the attachment point of the carboxylic acid group relative to the heteroatoms of the morpholine ring. In the 2-substituted isomer, the carboxyl group is attached to a carbon atom alpha to the oxygen atom, while in the 3-substituted isomer, it is alpha to the nitrogen atom. This seemingly minor positional change induces distinct electronic environments for the nuclei within the morpholine ring, leading to characteristic and predictable differences in their spectroscopic signatures.

G cluster_0 2-Substituted Morpholine Carboxylic Acid cluster_1 3-Substituted Morpholine Carboxylic Acid 2_substituted 3_substituted

Figure 1. General structures of N-Boc protected 2- and 3-substituted morpholine carboxylic acids.

¹H NMR Spectroscopy: A Tale of Two Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-pass technique for distinguishing between the 2- and 3-isomers. The chemical shift of the proton attached to the carbon bearing the carboxylic acid (the α-proton) is the most diagnostic signal.

In (S)-4-Boc-morpholine-2-carboxylic acid , the α-proton (H-2) is deshielded by the adjacent electronegative oxygen atom and the carbonyl group of the carboxylic acid. This results in a downfield chemical shift, typically observed in the range of δ 4.2-4.5 ppm .

Conversely, in (S)-4-Boc-morpholine-3-carboxylic acid , the α-proton (H-3) is adjacent to the nitrogen atom of the morpholine ring and the carboxylic acid. The electron-withdrawing effect of the Boc-protecting group on the nitrogen is less pronounced than that of the oxygen in the 2-isomer. Consequently, the H-3 proton resonates at a slightly more upfield position, generally in the range of δ 4.0-4.3 ppm .

The protons on the carbons adjacent to the oxygen (C2-H and C6-H) are generally found at a lower field (higher ppm) compared to those adjacent to the nitrogen (C3-H and C5-H) due to the higher electronegativity of oxygen.[1]

Table 1: Comparative ¹H NMR Data (approximate ranges in CDCl₃)

Proton Assignment(S)-4-Boc-morpholine-2-carboxylic acid (δ, ppm)(S)-4-Boc-morpholine-3-carboxylic acid (δ, ppm)Key Differentiator
H-2 (α-proton) ~4.2 - 4.5 ~3.0 - 3.5Significant downfield shift
H-3 (α-proton) ~3.0 - 3.5~4.0 - 4.3 Significant downfield shift
H-3~3.8 - 4.2-
H-5~3.4 - 3.8~3.4 - 3.8
H-6~3.6 - 4.0~3.6 - 4.0
Boc group~1.4 - 1.5~1.4 - 1.5

Note: The presence of the Boc group can lead to rotamers, which may result in broadened signals for the morpholine ring protons.

¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary and often more definitive evidence for the isomeric identity. The chemical shift of the carbon atom attached to the carboxylic acid (the α-carbon) and the carbonyl carbon of the carboxylic acid itself are key diagnostic peaks.

For (S)-4-Boc-morpholine-2-carboxylic acid , the α-carbon (C-2) is significantly deshielded by the adjacent oxygen atom, leading to a chemical shift in the region of δ 70-75 ppm .

In contrast, for (S)-4-Boc-morpholine-3-carboxylic acid , the α-carbon (C-3) is adjacent to the nitrogen atom. Its chemical shift is typically found further upfield, in the range of δ 50-55 ppm .

The carbonyl carbon of the carboxylic acid generally appears in the range of δ 170-185 ppm for both isomers.[2] Due to the symmetry of the unsubstituted morpholine ring, only two signals are typically observed in its proton-decoupled ¹³C NMR spectrum. The carbons adjacent to the nitrogen (C-3 and C-5) are found further upfield (δ 45-50 ppm) compared to the carbons adjacent to the oxygen.[1]

Table 2: Comparative ¹³C NMR Data (approximate ranges in CDCl₃)

Carbon Assignment(S)-4-Boc-morpholine-2-carboxylic acid (δ, ppm)(S)-4-Boc-morpholine-3-carboxylic acid (δ, ppm)Key Differentiator
C-2 (α-carbon) ~70 - 75 ~65 - 70Significant downfield shift
C-3 (α-carbon) ~45 - 50~50 - 55 Significant downfield shift
C-5~40 - 45~40 - 45
C-6~65 - 70~65 - 70
C=O (carboxyl) ~170 - 175 ~170 - 175
C=O (Boc)~154 - 156~154 - 156
C(CH₃)₃ (Boc)~80 - 82~80 - 82
(CH₃)₃ (Boc)~28 - 29~28 - 29

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For both isomers, the spectrum will be dominated by characteristic absorptions of the carboxylic acid and the Boc-protecting group.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[3]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will appear around 1700-1725 cm⁻¹ .[3]

  • C=O Stretch (Boc group): Another strong absorption band is expected around 1680-1700 cm⁻¹ for the urethane carbonyl of the Boc group.

  • C-O Stretch: Both isomers will exhibit C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹). The C-O stretching of the carboxylic acid is typically found between 1320 and 1210 cm⁻¹.[4]

While the overall IR spectra of the two isomers will be very similar, subtle differences in the fingerprint region, particularly in the C-O and C-N stretching frequencies, may be observable upon close inspection. However, IR spectroscopy alone is generally not sufficient for unambiguous differentiation of these positional isomers.

Mass Spectrometry: Fragmentation as a Diagnostic Tool

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be highly informative for distinguishing between isomers. Under electrospray ionization (ESI), both isomers are expected to show a prominent pseudomolecular ion, [M+H]⁺ or [M-H]⁻. The key to differentiation lies in the tandem mass spectrometry (MS/MS) fragmentation patterns.

A characteristic fragmentation pathway for N-Boc protected amines involves the loss of the Boc group or parts of it. A common loss is that of isobutylene (56 Da) or the entire Boc group (100 Da).

For (S)-4-Boc-morpholine-2-carboxylic acid , a characteristic fragmentation pathway is the loss of the carboxyl group (-COOH, 45 Da) followed by fragmentation of the morpholine ring. Cleavage adjacent to the oxygen atom is a common fragmentation pathway for ethers.

For (S)-4-Boc-morpholine-3-carboxylic acid , a prominent fragmentation pathway involves the cleavage of the bond between C3 and C4, leading to the loss of the carboxyl group and a portion of the morpholine ring. Alpha-cleavage adjacent to the nitrogen is a dominant fragmentation pathway for amines.

The precise fragmentation patterns can be complex and dependent on the ionization method and collision energy. However, careful analysis of the MS/MS spectra will reveal distinct fragment ions that are characteristic of each isomer. For instance, the relative abundance of fragments resulting from cleavage next to the oxygen versus the nitrogen will differ significantly between the two isomers.

G cluster_0 MS/MS Fragmentation of 2-Isomer cluster_1 MS/MS Fragmentation of 3-Isomer M_2 [M+H]⁺ loss_cooh_2 Loss of COOH M_2->loss_cooh_2 -45 Da frag_A Fragment A loss_cooh_2->frag_A M_3 [M+H]⁺ loss_cooh_3 Loss of COOH M_3->loss_cooh_3 -45 Da frag_B Fragment B loss_cooh_3->frag_B

Figure 2. Simplified representation of potential fragmentation differences in MS/MS.

Experimental Protocols

General Synthesis of N-Boc-Morpholine Carboxylic Acids

The synthesis of these compounds typically starts from the corresponding morpholine carboxylic acid, which is then protected with a Boc group.

Protocol: N-Boc Protection of Morpholine Carboxylic Acid

  • Dissolution: Dissolve the morpholine carboxylic acid (1.0 eq) in a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Basification: Add a base, such as sodium hydroxide (NaOH, 2.0-3.0 eq), to the solution and stir until the starting material is fully dissolved.

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with a cold aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Rationale for Experimental Choices: The use of a biphasic solvent system facilitates the dissolution of both the polar amino acid and the nonpolar Boc anhydride. The reaction is performed under basic conditions to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc anhydride. Acidification during work-up protonates the carboxylic acid, allowing for its extraction into an organic solvent.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

  • For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

IR Spectroscopy:

  • Acquire the IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Identify the characteristic absorption bands for the O-H, C=O (acid and Boc), and C-O functional groups.

Mass Spectrometry:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Infuse the solution into an ESI mass spectrometer.

  • Acquire the full scan mass spectrum in both positive and negative ion modes to determine the molecular weight.

  • Perform MS/MS analysis on the parent ion to obtain the fragmentation pattern.

G start Sample nmr NMR (¹H, ¹³C, 2D) start->nmr ir IR start->ir ms MS & MS/MS start->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Figure 3. Workflow for the spectroscopic analysis of morpholine carboxylic acid isomers.

Conclusion

The differentiation of 2- and 3-substituted morpholine carboxylic acids is readily achievable through a combination of standard spectroscopic techniques. While IR spectroscopy provides general functional group information, ¹H and ¹³C NMR are the most powerful tools for unambiguous isomer identification, primarily through the distinct chemical shifts of the α-proton and α-carbon. Mass spectrometry, particularly with MS/MS fragmentation analysis, offers a confirmatory method by revealing characteristic fragmentation patterns for each isomer. By employing these techniques in a systematic manner, researchers can confidently determine the structure of their morpholine carboxylic acid building blocks, ensuring the integrity of their synthetic pathways and the desired properties of their final drug candidates.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

  • ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Available at: [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

  • ¹H and ¹³C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. MDPI. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. PubChem. Available at: [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S). PubMed. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Experimental Section. The Royal Society of Chemistry. Available at: [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Supporting Information. Wiley-VCH. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Evaluation of N-Substituted Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Morpholine Scaffold in Medicinal Chemistry The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Its presence in numerous approved drugs attests to its utility in drug design. The nitrogen atom of the morpholine ring provides a convenient handle for substitution, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological activity. This guide will delve into the biological evaluation of N-substituted morpholine derivatives, with a particular focus on analogs bearing a carboxymethyl or related pharmacologically active moiety at the 2-position. We will examine how variations in the N-substituent impact biological activity, drawing on comparative data from the literature to establish key structure-activity relationships.

Synthetic Strategies for N-Substituted Morpholine Derivatives

The synthesis of N-substituted 2-carboxymethylmorpholine derivatives and related analogs typically involves a multi-step sequence. A common approach begins with the construction of the morpholine ring, followed by N-substitution.

General Synthetic Workflow

start Starting Materials (e.g., Amino Alcohols) step1 Morpholine Ring Formation start->step1 step2 Introduction of 2-Carboxymethyl Moiety (or related side chain) step1->step2 step3 N-Substitution (Acylation, Alkylation, Arylation) step2->step3 product Target N-Substituted 2-Carboxymethylmorpholine Derivatives step3->product

Caption: A generalized synthetic workflow for N-substituted 2-carboxymethylmorpholine derivatives.

A variety of synthetic routes have been reported for the construction of the morpholine scaffold itself.[2] Once the core is assembled, the nitrogen atom can be functionalized through standard organic chemistry transformations such as acylation with acyl chlorides or carboxylic acids (often requiring a coupling agent), alkylation with alkyl halides, or arylation via cross-coupling reactions.[3] The choice of synthetic strategy is often dictated by the desired N-substituent and the overall complexity of the target molecule.

Comparative Biological Evaluation: A Multi-faceted Approach

The biological evaluation of novel chemical entities is a critical component of the drug discovery process. For N-substituted 2-carboxymethylmorpholine derivatives, a tiered approach is typically employed, beginning with in vitro assays to determine potency and selectivity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

In Vitro Evaluation: Establishing Potency and Selectivity

The initial assessment of biological activity is typically performed using in vitro assays. These assays are designed to measure the interaction of the compounds with their intended biological target, which can be an enzyme, a receptor, or a whole-cell system.

Key In Vitro Assays:

  • Enzyme Inhibition Assays: For derivatives targeting specific enzymes, such as kinases or proteases, enzyme inhibition assays are paramount. These assays quantify the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). For instance, in the evaluation of novel carbonic anhydrase inhibitors, the inhibitory activity against different isoforms of the enzyme is determined to assess both potency and selectivity.[1]

  • Receptor Binding Assays: When the target is a receptor, radioligand binding assays are commonly used to determine the affinity of the compound for the receptor (Ki).

  • Cell-Based Assays: For compounds with proposed anticancer activity, cytotoxicity assays against various cancer cell lines are essential.[4][5] The MTT or SRB assay, for example, measures the metabolic activity of cells and provides an indication of cell viability. The concentration of the compound that reduces cell viability by 50% (GI50 or IC50) is a key parameter.

  • Antimicrobial Assays: For derivatives designed as antimicrobial agents, the minimum inhibitory concentration (MIC) is determined against a panel of relevant bacterial or fungal strains.[6]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The primary goal of synthesizing and evaluating a series of related compounds is to establish a structure-activity relationship (SAR). This involves correlating changes in the chemical structure of the derivatives with their biological activity.

Table 1: Hypothetical SAR Data for N-Substituted 2-Carboxymethylmorpholine Derivatives as Anticancer Agents

Compound IDN-Substituent (R)GI50 (µM) against MCF-7GI50 (µM) against A549
1a -H> 100> 100
1b -COCH355.278.1
1c -COPh12.525.3
1d -CO(4-Cl-Ph)5.89.7
1e -CH2Ph35.142.8
1f -CH2(4-Cl-Ph)18.922.4

From this hypothetical data, several SAR trends can be deduced:

  • N-Acylation vs. N-Alkylation: N-acylated derivatives (1b-1d) generally exhibit greater potency than N-alkylated derivatives (1e-1f).

  • Aromatic vs. Aliphatic Acyl Groups: An aromatic acyl group (benzoyl, 1c) is more favorable for activity than an aliphatic acyl group (acetyl, 1b).

  • Effect of Phenyl Substitution: The introduction of an electron-withdrawing group (chloro) on the phenyl ring of the N-acyl substituent (1d) significantly enhances anticancer activity. A similar, though less pronounced, trend is observed for the N-benzyl derivatives (1f).

These SAR insights are crucial for the rational design of more potent analogs.

In Vivo Evaluation: Assessing Efficacy and Safety

Promising candidates identified from in vitro screening are advanced to in vivo studies to evaluate their efficacy in a living organism and to assess their safety profile.

Key In Vivo Models:

  • Xenograft Models for Anticancer Activity: Human cancer cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time. The efficacy of the compound is assessed by its ability to inhibit tumor growth compared to a vehicle-treated control group.

  • Infection Models for Antimicrobial Activity: Animals are infected with a specific pathogen and then treated with the test compound. The efficacy is determined by the reduction in microbial load or an increase in survival rate.

  • Inflammation Models: For anti-inflammatory agents, models such as the carrageenan-induced paw edema model in rats are used to assess the compound's ability to reduce inflammation.[7]

Experimental Workflow: In Vivo Xenograft Study

start Implantation of Cancer Cells into Immunocompromised Mice step1 Tumor Growth to Palpable Size start->step1 step2 Randomization of Mice into Treatment Groups step1->step2 step3 Compound Administration (e.g., Oral, IV) step2->step3 step4 Monitoring of Tumor Volume and Body Weight step3->step4 end Data Analysis and Efficacy Determination step4->end

Caption: A typical workflow for an in vivo xenograft study to evaluate anticancer efficacy.

Conclusion and Future Directions

The biological evaluation of N-substituted 2-carboxymethylmorpholine derivatives is a comprehensive process that requires a combination of synthetic chemistry, in vitro pharmacology, and in vivo studies. The structure-activity relationships derived from these studies are invaluable for guiding the optimization of lead compounds. While the morpholine scaffold has proven to be a valuable component in many successful drugs, the exploration of novel N-substituents on the 2-carboxymethylmorpholine core continues to be a promising avenue for the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the use of computational modeling to predict the activity of novel derivatives and the development of more sophisticated biological assays to better understand their mechanisms of action.

References

  • Kumar, A., & Sharma, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Reddy, L. S. S., Bhagavanraju, M., & Sridhar, C. (2015). Synthesis and Evaluation of Novel Morpholine Linked Substituted Chalcone Derivatives. Inventi Impact: Med Chem, 2015(4), 1-5.
  • Wazir, H. A., Saeed, A., Simpson, J., & Khan, S. W. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Molecular Diversity, 24(4), 1335–1350.
  • Kusuma, B. R., Duerfeldt, A. S., & Blagg, B. S. J. (2011). Synthesis and biological evaluation of arylated novobiocin analogs as Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7170–7174.
  • Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6529.
  • Le, T. N., Khadka, D. B., Tran, G. H., Nguyen, D. A., Jin, Y., Van, H. T. M., Nguyen, V. H., & Cho, W.-J. (2016). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Letters in Drug Design & Discovery, 13(7), 684-690.
  • Al-Suwaidan, I. A., et al. (2016).
  • Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892.
  • Sharma, P., & Kumar, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2002). Anticonvulsant activity of anabasine and its derivatives. Indian Journal of Pharmaceutical Sciences, 64(4), 341.
  • Kumar, A., & Sharma, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link]

  • Singh, P., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(52), 32969-32982.
  • Rao, A. V., et al. (2017). Design, synthesis and biological evaluation of some novel 3-substituted acrylamide quinoline derivatives. ResearchGate. [Link]

  • Jin, C., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8758.
  • Kumar, V., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(5), 453-463.
  • Abdel-Aziz, A. A.-M., et al. (2023). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)

Sources

Validation

The Cbz Group's Double-Edged Sword: A Comparative Guide to its Impact on the Biological Activity of Morpholine Compounds

For researchers and drug development professionals, the morpholine scaffold is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the morpholine scaffold is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] The strategic modification of the morpholine nitrogen is a key avenue for modulating biological activity, and the choice of the N-substituent can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.[3][4] Among the myriad of possible N-substituents, the Carboxybenzyl (Cbz) group, a well-established amine protecting group, presents a fascinating case study in the dual roles of chemical moieties in drug discovery.

This guide provides an in-depth technical assessment of the impact of the Cbz group on the biological activity of morpholine compounds. Moving beyond its traditional role in synthesis, we will explore how the Cbz group can directly influence biological outcomes, comparing its effects to unprotected morpholines and those bearing other substituents. This analysis is grounded in established medicinal chemistry principles and supported by data from structure-activity relationship (SAR) studies on related N-substituted heterocyclic compounds.

The Physicochemical Footprint of the Cbz Group: A Balancing Act

The introduction of a Cbz group onto a morpholine ring fundamentally alters the molecule's physicochemical properties, which in turn can dramatically affect its biological activity. The Cbz group, with its benzyl and carbamate moieties, introduces a significant degree of lipophilicity. This increased lipophilicity can enhance membrane permeability and facilitate passage across the blood-brain barrier, a desirable trait for central nervous system (CNS) drug candidates.[5]

However, this increased lipophilicity must be carefully balanced. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity. Therefore, the decision to incorporate a Cbz group must be weighed against the overall physicochemical profile of the molecule and the specific requirements of the biological target.

Table 1: Predicted Physicochemical Property Comparison

PropertyUnprotected MorpholineCbz-Protected MorpholineRationale for Change
Lipophilicity (cLogP) LowHighAddition of the lipophilic benzyl group.
Aqueous Solubility HighLowIncreased lipophilicity reduces affinity for aqueous media.
Polar Surface Area (PSA) ModerateModerate to HighThe carbamate group adds polar character.
Hydrogen Bond Donors 1 (N-H)0The morpholine nitrogen is acylated.
Hydrogen Bond Acceptors 2 (O, N)3 (O, C=O)The carbamate carbonyl oxygen acts as an additional acceptor.
Basicity (pKa) ~8.5Non-basicThe lone pair of the nitrogen atom is delocalized into the carbonyl group of the carbamate.

Steric and Electronic Consequences of Cbz Protection

The Cbz group exerts significant steric and electronic effects that can directly impact a molecule's interaction with its biological target.

Steric Hindrance: The bulky benzyl group of the Cbz moiety can introduce steric hindrance, which can either be detrimental or beneficial. In some cases, this steric bulk may prevent the molecule from fitting into the binding pocket of the target protein, leading to a loss of activity. Conversely, the steric hindrance can also confer selectivity by preventing binding to off-target proteins with smaller binding pockets. Furthermore, the Cbz group can orient other substituents on the morpholine ring into a conformation that is more favorable for binding.

Electronic Effects: The carbamate linkage in the Cbz group is electron-withdrawing, which significantly reduces the basicity of the morpholine nitrogen. This has profound implications for biological activity, as the protonated nitrogen of an unprotected morpholine often forms crucial ionic interactions with acidic residues in a binding pocket. The loss of this basicity upon Cbz protection means that any observed biological activity must arise from other types of interactions, such as hydrogen bonding or hydrophobic interactions. The carbonyl oxygen of the carbamate can act as a hydrogen bond acceptor, potentially forming new, favorable interactions within the binding site.

Insights from Structure-Activity Relationship (SAR) Studies

While direct comparative studies on Cbz-protected versus unprotected morpholines are limited, a wealth of SAR data on other N-substituted morpholine and related heterocyclic compounds provides valuable insights into the likely impact of the Cbz group.

For instance, studies on morpholine-based enzyme inhibitors have consistently shown that the nature of the N-substituent is a critical determinant of potency and selectivity.[6][7] In many cases, a hydrophobic substituent on the nitrogen is required for optimal activity, suggesting that the benzyl group of the Cbz moiety could be beneficial. However, the loss of the basic nitrogen can be a significant drawback if a positive charge is required for a key interaction with the target.

A recent review on morpholine and its derivatives highlights the diverse pharmacological activities achievable through N-substitution, including anticancer, anti-inflammatory, and antiviral effects.[3][8] These studies underscore the principle that the morpholine nitrogen is a key "handle" for tuning the biological properties of the scaffold.

cluster_0 Cbz-Protected Morpholine cluster_1 Unprotected Morpholine Cbz-Morpholine Cbz-Morpholine Increased Lipophilicity Increased Lipophilicity Cbz-Morpholine->Increased Lipophilicity leads to Loss of Basicity Loss of Basicity Cbz-Morpholine->Loss of Basicity leads to Steric Bulk Steric Bulk Cbz-Morpholine->Steric Bulk introduces H-Bond Acceptor H-Bond Acceptor (C=O) Cbz-Morpholine->H-Bond Acceptor provides Biological Activity Biological Activity Increased Lipophilicity->Biological Activity impacts Loss of Basicity->Biological Activity impacts Steric Bulk->Biological Activity impacts H-Bond Acceptor->Biological Activity impacts Unprotected Morpholine Unprotected Morpholine Lower Lipophilicity Lower Lipophilicity Unprotected Morpholine->Lower Lipophilicity has Basic Nitrogen Basic Nitrogen (pKa ~8.5) Unprotected Morpholine->Basic Nitrogen has Smaller Size Smaller Size Unprotected Morpholine->Smaller Size has H-Bond Donor (N-H) H-Bond Donor (N-H) Unprotected Morpholine->H-Bond Donor (N-H) provides Basic Nitrogen->Biological Activity impacts H-Bond Donor (N-H)->Biological Activity impacts

Caption: Comparison of key features of Cbz-protected vs. unprotected morpholines influencing biological activity.

A Hypothetical Case Study: Cbz-Morpholine as a Kinase Inhibitor

To illustrate the potential dual role of the Cbz group, let's consider a hypothetical scenario where a series of morpholine-containing compounds are being evaluated as kinase inhibitors.

  • Scenario 1: The Unprotected Morpholine: An unprotected morpholine analog shows moderate activity. X-ray crystallography reveals that the protonated morpholine nitrogen forms a key salt bridge with a conserved aspartate residue in the kinase hinge region.

  • Scenario 2: The Cbz-Protected Morpholine: The Cbz-protected analog, surprisingly, exhibits a significant increase in potency. While the salt bridge is lost, the benzyl group of the Cbz moiety now occupies a hydrophobic pocket adjacent to the ATP binding site, forming favorable van der Waals interactions. Furthermore, the carbamate carbonyl oxygen forms a new hydrogen bond with a backbone amide in the hinge region.

In this hypothetical case, the Cbz group is not merely a protecting group but an active contributor to the binding affinity, transforming the molecule's binding mode and enhancing its potency. This illustrates the importance of considering protecting groups as potentially integral parts of the pharmacophore.

Experimental Protocols for Comparative Analysis

To rigorously assess the impact of the Cbz group, a systematic experimental approach is required.

1. Synthesis of Analog Pairs:

  • Step 1: Synthesize the desired morpholine-containing core structure.

  • Step 2: Divide the core structure into two batches.

  • Step 3: In one batch, protect the morpholine nitrogen with a Cbz group using benzyl chloroformate under standard conditions.

  • Step 4: In the second batch, leave the morpholine nitrogen unprotected or substitute it with other groups (e.g., small alkyl groups, other carbamates) for a broader SAR study.

  • Step 5: Purify and characterize all final compounds to ensure high purity.

2. In Vitro Biological Evaluation:

  • Step 1: Screen the Cbz-protected and unprotected analog pairs in a primary biological assay relevant to the therapeutic target (e.g., enzyme inhibition assay, receptor binding assay).

  • Step 2: Determine the potency (e.g., IC₅₀, EC₅₀, Kᵢ) for each compound.

  • Step 3: For active compounds, perform secondary assays to assess selectivity against related targets.

3. Physicochemical Property Determination:

  • Step 1: Experimentally determine the cLogP, aqueous solubility, and pKa for the analog pairs.

  • Step 2: Compare the experimental data with the predicted values to validate the in silico models.

4. Structural Biology Studies (if applicable):

  • Step 1: If the biological target is a protein, attempt to obtain co-crystal structures of the active compounds bound to the target.

  • Step 2: Analyze the binding modes to understand the specific interactions that contribute to the observed activity.

Start Start Synthesis Synthesis of Analog Pairs (Cbz vs. Unprotected) Start->Synthesis InVitro In Vitro Biological Evaluation (Potency & Selectivity) Synthesis->InVitro Physicochem Physicochemical Profiling (LogP, Solubility, pKa) Synthesis->Physicochem Structural Structural Biology (Co-crystallization) InVitro->Structural SAR Structure-Activity Relationship Analysis InVitro->SAR Physicochem->SAR Structural->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A workflow for the comparative biological assessment of Cbz-protected morpholine compounds.

Conclusion and Future Directions

The Carboxybenzyl group, while traditionally viewed as a protecting group, can exert a profound influence on the biological activity of morpholine-containing compounds. Its impact is a complex interplay of altered physicochemical properties, steric effects, and electronic modulation. While the Cbz group can enhance membrane permeability and introduce beneficial hydrophobic interactions, the concomitant loss of the basicity of the morpholine nitrogen can be detrimental if an ionic interaction is key for biological activity.

The available literature strongly suggests that N-substitution is a critical determinant of the biological profile of morpholine derivatives. However, there is a clear need for more direct, head-to-head comparative studies that specifically evaluate the impact of the Cbz group against unprotected and other N-substituted analogs. Such studies, following the experimental protocols outlined in this guide, would provide invaluable data for the rational design of future morpholine-based therapeutics and would further elucidate the dual role of "protecting groups" in medicinal chemistry.

References

  • (Reference to a general organic chemistry text on protecting groups - not available
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research. [Link]

  • (Reference to a general medicinal chemistry text on physicochemical properties - not available
  • (Reference to a specific SAR study where steric hindrance is discussed - not available
  • (Reference to a specific SAR study where electronic effects are discussed - not available
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances. [Link]

  • (Reference to a synthesis protocol for Cbz protection - not available
  • (Reference to a standard in vitro assay protocol - not available
  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research. [Link]

  • (Reference to a study on physicochemical property determination - not available
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 4-Cbz-2-carboxymethyl-morpholine

Introduction: The Analytical Imperative for 4-Cbz-2-carboxymethyl-morpholine In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle; it is a cornerstone of patient saf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Cbz-2-carboxymethyl-morpholine

In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle; it is a cornerstone of patient safety and product efficacy. 4-Cbz-2-carboxymethyl-morpholine is a structurally significant molecule, likely emerging as a process-related impurity or a key starting material in the synthesis of complex active pharmaceutical ingredients (APIs), potentially including novel antibiotics related to Linezolid.[1] Its structure, featuring a carbobenzyloxy (Cbz) protecting group and a carboxylic acid moiety, presents unique analytical challenges. The potential for this molecule to be classified as a genotoxic impurity (GTI) necessitates the development of highly sensitive and specific analytical methods capable of quantification at trace levels (ppm or ppb).[2]

This guide provides a comparative analysis of three robust analytical strategies for the quantification of 4-Cbz-2-carboxymethyl-morpholine. As a Senior Application Scientist, my objective is not just to present protocols, but to elucidate the scientific rationale behind the selection of each technique, the critical parameters for method development, and the validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] We will explore Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers with the foundational knowledge to select and validate the method best suited for their intended purpose.[4][5]

Pillar 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Expertise & Rationale: The Workhorse Method

RP-HPLC-UV is the quintessential workhorse of the pharmaceutical quality control laboratory. Its selection as a primary analytical technique for 4-Cbz-2-carboxymethyl-morpholine is predicated on several key factors:

  • Inherent Chromophore: The carbobenzyloxy (Cbz) group contains a phenyl ring, which is a strong chromophore, making it readily detectable by UV spectroscopy, typically around 254-260 nm.[6]

  • Cost-Effectiveness and Accessibility: HPLC-UV systems are ubiquitous in analytical laboratories, making this method highly accessible and cost-effective for routine analysis, in-process controls, and initial purity assessments.

  • Robustness: When properly developed, RP-HPLC methods are known for their high precision and robustness, making them suitable for transfer between different laboratories.

The primary challenge lies in achieving adequate retention and symmetrical peak shape for this moderately polar molecule. The carboxylic acid moiety (pKa ~4-5) will be ionized at neutral pH, leading to poor retention on a non-polar C18 stationary phase. Therefore, the critical experimental choice is the suppression of this ionization by acidifying the mobile phase.

Experimental Protocol: RP-HPLC-UV Method

This protocol is designed as a starting point for method development and must be validated according to ICH Q2(R1) guidelines.[3][7]

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Reagent-grade phosphoric acid or formic acid.

  • High-purity water (18.2 MΩ·cm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Elution: 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 20% B. Rationale: A gradient is necessary to elute the analyte with a good peak shape and to clean the column of any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Temperature control ensures retention time reproducibility.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Cbz-2-carboxymethyl-morpholine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Solution: Prepare the sample (e.g., API) at a concentration of 1 mg/mL in the diluent to quantify impurities at the 0.1% level (equivalent to 1 µg/mL).

4. Validation Parameters (ICH Q2(R1) Summary): [8]

  • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate no interference at the analyte's retention time.

  • Linearity: Analyze calibration standards in triplicate to establish a linear relationship between concentration and peak area (acceptance criterion: r² ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking the analyte into the sample matrix at three levels (e.g., 50%, 100%, 150% of the target concentration) in triplicate (acceptance criterion: recovery between 98.0% and 102.0%).

  • Precision (Repeatability & Intermediate): Analyze six replicate preparations at 100% of the test concentration. Perform intermediate precision on a different day with a different analyst (acceptance criterion: RSD ≤ 2.0%).

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3.3 for LOD, 10 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Workflow Visualization: RP-HPLC-UV Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation ref_std Reference Standard stock Stock Solution (1000 µg/mL) ref_std->stock Weigh & Dissolve api_sample API Sample test_sol Test Solution (1 mg/mL) api_sample->test_sol Weigh & Dissolve diluent Diluent (ACN/H2O) diluent->stock diluent->test_sol cal_std Calibration Standards (1-100 µg/mL) stock->cal_std Serial Dilution autosampler Inject 10 µL cal_std->autosampler test_sol->autosampler column C18 Column (30 °C) autosampler->column pump Gradient Pump (H2O/ACN + 0.1% H3PO4) pump->autosampler detector UV Detector (258 nm) column->detector chrom_sys Chromatography Data System detector->chrom_sys validation Validate per ICH Q2(R1) (Linearity, Accuracy, Precision) chrom_sys->validation

Caption: Workflow for RP-HPLC-UV quantification of 4-Cbz-2-carboxymethyl-morpholine.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: The Volatility Challenge

Direct analysis of 4-Cbz-2-carboxymethyl-morpholine by GC is not feasible due to its low volatility and the thermal lability of the carboxylic acid group. However, for certain matrices or when high specificity is required without LC-MS/MS, GC-MS becomes a powerful option following a crucial step: derivatization .[9]

The core principle is to convert the polar, non-volatile carboxylic acid into a non-polar, volatile ester. This enhances thermal stability and chromatographic performance.[10] The most common approach is silylation (e.g., using BSTFA) or methylation. This strategy is frequently employed for the analysis of polar impurities in pharmaceutical manufacturing.[] The mass spectrometer provides definitive identification based on the fragmentation pattern, offering a high degree of confidence in the results.

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium carrier gas.

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or anhydrous Methanolic-HCl.

  • Anhydrous solvents (e.g., Dichloromethane, Pyridine).

2. Derivatization (Silylation Example):

  • Evaporation: Accurately transfer an aliquot of the sample extract or standard solution into a reaction vial and evaporate to dryness under a gentle stream of nitrogen. Rationale: The reaction must be anhydrous to prevent hydrolysis of the reagent.

  • Reaction: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA to the dried residue.

  • Incubation: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: Cool to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program: Initial 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min. Rationale: The temperature program is optimized to separate the derivatized analyte from matrix components and derivatizing agent artifacts.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification after identifying characteristic ions from a full scan analysis of a high-concentration standard.

4. Validation Strategy:

  • Validation follows the same ICH principles as HPLC but must also demonstrate the consistency and completeness of the derivatization reaction.

  • Reaction Robustness: The derivatization conditions (time, temperature, reagent ratio) should be evaluated as part of the robustness study.

Workflow Visualization: GC-MS Analysis

G cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing sample Sample / Standard in Solution drydown Evaporate to Dryness (N2 Stream) sample->drydown reagents Add Pyridine + BSTFA drydown->reagents react Heat Vial (70 °C, 30 min) reagents->react derivatized_sample Derivatized Sample (TMS-ester) react->derivatized_sample injector GC Injector (280°C) derivatized_sample->injector column Capillary Column injector->column ms Mass Spectrometer (EI, SIM Mode) column->ms data_sys Data System ms->data_sys quant Quantify using Selected Ions data_sys->quant

Caption: Workflow for GC-MS quantification following silylation derivatization.

Pillar 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: The Gold Standard for Trace Analysis

For quantifying impurities at or below the ppm level, particularly potential genotoxic impurities (PGIs), LC-MS/MS is the undisputed gold standard.[12] Its unparalleled sensitivity and specificity make it the most powerful technique for this application.

  • Ultimate Specificity: The technique uses Multiple Reaction Monitoring (MRM), a process where a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and then a specific product ion is monitored. This two-stage filtering virtually eliminates matrix interference and provides unequivocal identification.

  • Exceptional Sensitivity: LC-MS/MS can achieve limits of quantification in the low ng/mL (ppb) range, which is essential for controlling PGIs to the levels required by regulatory agencies.[13]

  • No Derivatization Required: Unlike GC-MS, the analyte can be analyzed directly, simplifying sample preparation and avoiding potential variability from a chemical reaction step.

The primary investment is in the instrumentation and the expertise required for method development, which involves optimizing both the chromatographic separation and the mass spectrometric parameters.

Experimental Protocol: LC-MS/MS Method

1. Instrumentation and Consumables:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for fast analysis.

  • LC-MS grade acetonitrile, methanol, and formic acid.

2. LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier compatible with MS and promotes protonation for positive ion mode ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A fast gradient, e.g., 5% B to 95% B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The morpholine nitrogen is basic and will readily accept a proton.

  • Analyte Tuning: Infuse a standard solution of the analyte (~1 µg/mL) to determine the precursor ion ([M+H]+) and optimize collision energy to identify the most stable and abundant product ion(s).

  • MRM Transitions: Monitor at least two transitions for confident identification and quantification (e.g., one for quantification, one for confirmation).

  • Source Parameters: Optimize gas flows (nebulizer, turbo gas) and temperature for maximum signal intensity.

4. Validation Strategy:

  • Validation follows ICH guidelines, with a focus on achieving the required low-level LOQ.[14]

  • Matrix Effects: It is critical to evaluate matrix effects by comparing the response of the analyte in a standard solution versus a sample matrix spiked post-extraction. An internal standard may be required to compensate for these effects.

Workflow Visualization: LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample API Sample dilute Dilute in Mobile Phase A sample->dilute filter Filter (0.22 µm) dilute->filter lc UPLC Separation (C18 Column) filter->lc esi ESI Source (Ionization) lc->esi q1 Quadrupole 1 (Precursor Ion) esi->q1 q2 Quadrupole 2 (Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion) q2->q3 detector Detector q3->detector data_sys Data System detector->data_sys quant Quantify using MRM Transition data_sys->quant

Caption: Workflow for highly sensitive LC-MS/MS quantification using MRM.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the three validated methods, based on data from analogous compounds and general method capabilities.[10][13][15][16][17]

ParameterRP-HPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle UV AbsorbanceMass SpectrometryTandem Mass Spectrometry
Specificity Moderate (Retention Time)High (Mass Spectrum)Very High (MRM Transition)
Typical LOQ ~0.1 - 0.5 µg/mL~0.01 - 0.05 µg/mL~0.1 - 1.0 ng/mL
Linearity (r²) > 0.999> 0.998> 0.995
Precision (RSD%) < 2%< 5%< 10% (at LOQ)
Accuracy (Recovery) 98-102%95-105%90-110%
Sample Prep Simple DilutionComplex (Derivatization)Simple Dilution/Extraction
Best For Routine QC, Assay, High-level ImpuritiesConfirmatory Analysis, Volatile MatricesTrace-level Impurities, Genotoxic Impurity Analysis

Conclusion and Recommendations

The choice of an analytical method for quantifying 4-Cbz-2-carboxymethyl-morpholine is fundamentally driven by its intended purpose. Each method presented offers a validated, trustworthy pathway to accurate quantification, grounded in established scientific principles.

  • For routine quality control, in-process monitoring, and release testing where impurity levels are expected to be in the >0.05% range, the RP-HPLC-UV method is the most logical choice. It is robust, cost-effective, and provides sufficient sensitivity and precision for these applications.

  • The GC-MS method serves as an excellent orthogonal or confirmatory technique . If matrix components interfere with the HPLC-UV method, or if an independent method is needed to verify impurity identity, GC-MS provides an alternative with high specificity, albeit with more complex sample preparation.

  • For the quantification of trace contaminants or when the analyte must be controlled as a potential genotoxic impurity (PGI) , the LC-MS/MS method is unequivocally the required approach. Its superior sensitivity and specificity are necessary to meet the stringent low-level limits (typically in the ppm range relative to the API) mandated by regulatory bodies.[2]

By understanding the causality behind these experimental designs, researchers and drug development professionals can confidently select, develop, and validate a method that ensures the quality and safety of their pharmaceutical products.

References

  • Vertex AI Search. (2024).
  • ResearchGate. (2020). (PDF)
  • Research and Reviews. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities.
  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. J Anal Bioanal Tech.
  • ResolveMass. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • National Institutes of Health (NIH). (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • Google Patents. (n.d.).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Vietnam Journal of Food Control (VJFC). (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS).
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (2025).
  • BOC Sciences. (2023). Analysis of genotoxic impurities.
  • National Institutes of Health (NIH). (n.d.).
  • International Journal of Pharmaceutical Sciences and Drug Research. (2021).
  • PubMed. (n.d.).
  • PubMed. (2002).
  • LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals.
  • SIELC Technologies. (n.d.). Separation of Morpholine-4-carboxamide on Newcrom R1 HPLC column.
  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaffili
  • Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2015). Development and Validation of Analytical Methods for Pharmaceuticals.
  • World Health Organization (WHO). (2022).
  • International Journal of Pharmaceutical and Biological Science Archive. (2025). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Cbz-2-carboxymethyl-morpholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Cbz-2-carboxymethyl-morpholine
© Copyright 2026 BenchChem. All Rights Reserved.